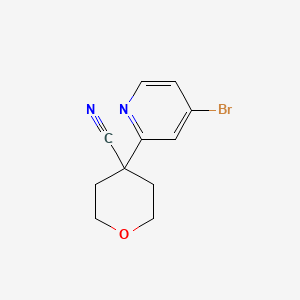
4-(4-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that contains both a pyridine and a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 4-bromo-2-pyridinecarboxaldehyde with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carbonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Wirkmechanismus
The mechanism of action of 4-(4-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act on certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethyltetrahydropyran: Similar in structure but lacks the pyridine ring.
Tetrahydro-2H-pyran-4-carbonitrile: Similar but without the bromine and pyridine substituents.
4-Cyanotetrahydropyran: Contains the tetrahydropyran ring and a nitrile group but lacks the bromine and pyridine substituents.
Uniqueness
4-(4-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the brominated pyridine and the tetrahydropyran ring, which confer specific chemical reactivity and potential biological activity. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules for various applications.
Eigenschaften
Molekularformel |
C11H11BrN2O |
|---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
4-(4-bromopyridin-2-yl)oxane-4-carbonitrile |
InChI |
InChI=1S/C11H11BrN2O/c12-9-1-4-14-10(7-9)11(8-13)2-5-15-6-3-11/h1,4,7H,2-3,5-6H2 |
InChI-Schlüssel |
LHSJVIAKBWFYHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C#N)C2=NC=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


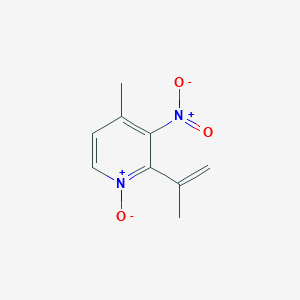
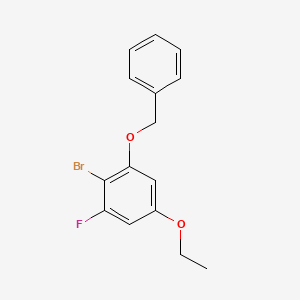
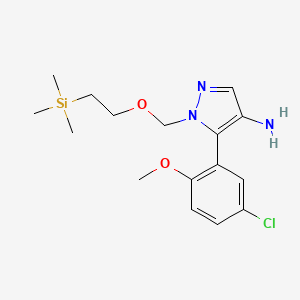
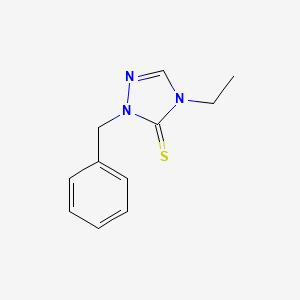
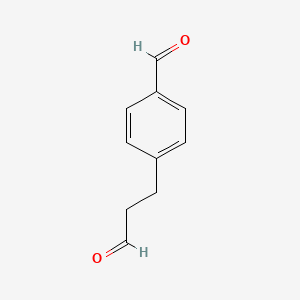
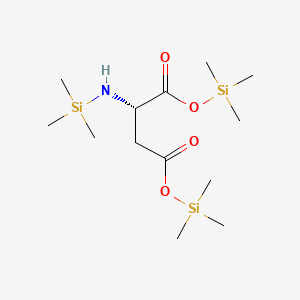
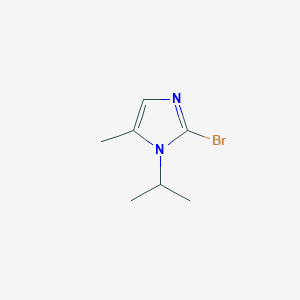

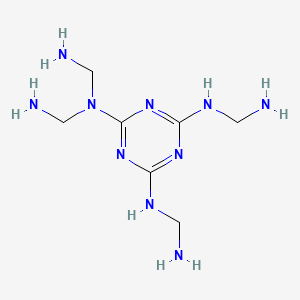
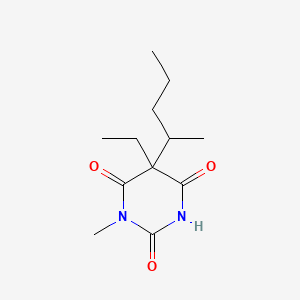
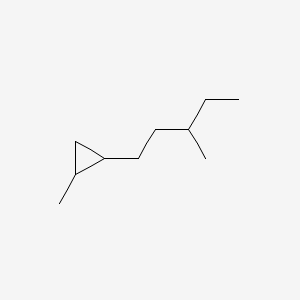
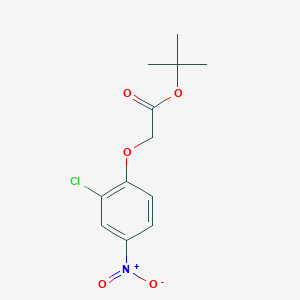
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
